8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one;hydrochloride
Description
8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one;hydrochloride is a chemical compound with the molecular formula C7H12N2O2·HCl. It is known for its unique spiro structure, which includes a spirocyclic framework with an oxygen and nitrogen atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Properties
IUPAC Name |
8-methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-9-5-7(3-8-4-7)11-2-6(9)10;/h8H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUPQLDXSBNXBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CNC2)OCC1=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2580219-40-3 | |
| Record name | 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one;hydrochloride may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with the required purity.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Overview
8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one;hydrochloride is a compound with a unique spirocyclic structure, which has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine. This article explores its synthesis, properties, and diverse applications, supported by documented case studies and data tables.
Chemistry
8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one;hydrochloride serves as an essential building block in organic synthesis. Its unique structure allows for the formation of complex organic molecules through various reactions such as oxidation, reduction, and substitution.
Key Reactions:
- Oxidation : Converts the compound into corresponding oxides.
- Reduction : Produces different reduced forms.
- Substitution : Involves replacing functional groups with other groups.
Biology
Research has indicated that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Studies have focused on its interaction with specific molecular targets, suggesting that it may modulate enzyme or receptor activity.
Case Study Example :
In a study evaluating the antimicrobial properties of related compounds, it was found that derivatives of spirocyclic structures showed significant inhibition against various bacterial strains, indicating a promising avenue for further exploration of 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one;hydrochloride in drug development .
Medicine
The compound is under investigation for its potential as a pharmaceutical intermediate. Its unique properties may contribute to the development of new therapeutic agents targeting specific diseases.
Research Findings :
Preliminary studies have shown that modifications to the spirocyclic structure can enhance biological activity, leading to improved efficacy against targeted conditions .
Industry
In material science, this compound is explored for its application in developing new materials with unique properties due to its spirocyclic nature.
Mechanism of Action
The mechanism of action of 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one dihydrochloride
- 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane; trifluoroacetic acid
Uniqueness
8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one;hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring. This structural feature imparts distinctive chemical properties, making it valuable for various research applications.
Biological Activity
8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one;hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃ClN₂O₂ |
| Molecular Weight | 192.65 g/mol |
| CAS Number | 2580219-40-3 |
| Structure | Structure |
The biological activity of 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one;hydrochloride is primarily attributed to its interactions with specific molecular targets. Research indicates that it may modulate enzyme activities and receptor functions, which can lead to various therapeutic effects.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in cancer pathways, particularly those related to the RAS signaling pathway.
- Receptor Binding : It may bind to receptors that are pivotal in cellular proliferation and differentiation, potentially affecting tumor growth.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of derivatives based on diazaspiro compounds have shown promising results against KRAS G12C mutations, a common driver in non-small cell lung cancer (NSCLC) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against various bacterial strains, making it a candidate for further investigation in infectious disease contexts.
Case Studies
- In Vivo Efficacy Against Tumors : In a study involving xenograft mouse models, the compound demonstrated a dose-dependent antitumor effect when administered subcutaneously . The results indicated significant tumor size reduction compared to controls.
- Metabolic Stability : Another study reported that derivatives of this compound showed high metabolic stability in human and mouse liver microsomes, suggesting favorable pharmacokinetic properties for therapeutic applications .
Research Findings
Several studies have contributed to understanding the biological activity of 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one;hydrochloride:
- Antitumor Activity : The compound was found to inhibit the growth of cancer cells in vitro and in vivo, with specific focus on solid tumors associated with KRAS mutations .
- Mechanistic Insights : Structural optimization studies revealed that modifications could enhance binding affinity and selectivity for target proteins involved in cancer progression .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM | 85–90 | |
| Cyclization | DIPEA, MeCN, 60°C | 70–75 | |
| Deprotection | HCl/dioxane | >95 |
Basic: What spectroscopic methods are recommended for structural characterization?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for refinement of crystal structures, especially for resolving spirocyclic conformation and hydrogen bonding patterns .
- NMR Analysis : Assign peaks using 2D experiments (COSY, HSQC) to distinguish between diazaspiranic protons and oxa-ring signals. For example, the 7-keto group shows a carbonyl signal at ~175 ppm in NMR .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₈H₁₂ClN₂O₂, [M+H]⁺ = 217.08) and fragmentation patterns .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
- PPE : Use nitrile gloves, lab coats, and safety goggles (P280/P281 codes) .
- Spill Management : Absorb spills with vermiculite and dispose as hazardous waste (P390/P501 codes) .
Advanced: How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to resolve enantiomers. Validate purity via optical rotation ([α]²⁵D) .
- Asymmetric Catalysis : Employ Pd-catalyzed cyclization with chiral ligands (e.g., BINAP) to control stereochemistry at the diazaspiro center .
Advanced: How to investigate pharmacological activity using structural analogs?
Methodological Answer:
- SAR Studies : Compare with fenspiride hydrochloride (a spirocyclic compound), which targets inflammatory pathways (e.g., NF-κB inhibition) .
- In Vitro Assays : Test inhibition of phosphodiesterase-4 (PDE4) using cAMP modulation assays, referencing spirocyclic analogs’ IC₅₀ values .
Q. Table 2: Analog Activity Comparison
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Fenspiride HCl | PDE4 | 120 ± 15 | |
| Target Compound | PDE4 | Pending | – |
Advanced: What formulation challenges arise with this compound?
Methodological Answer:
- Hydrogel Compatibility : Assess solubility in PEG-based hydrogels (e.g., 10% w/v) using Franz diffusion cells for transdermal delivery, similar to metformin hydrochloride formulations .
- pH Stability : Conduct accelerated stability studies (40°C/75% RH) to identify degradation products via UPLC-PDA .
Advanced: How to perform computational docking studies?
Methodological Answer:
- Ligand Preparation : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis set .
- Receptor Selection : Dock into PDE4B (PDB: 1XOM) via AutoDock Vina, focusing on hydrogen bonding with Gln443 and hydrophobic interactions .
Advanced: How to resolve contradictions in experimental data?
Methodological Answer:
- Iterative Validation : Replicate synthesis and characterization under controlled conditions (e.g., anhydrous, inert atmosphere) to isolate variables .
- Cross-Technique Correlation : Compare XRD bond lengths with DFT-optimized structures to validate spirocyclic geometry .
Advanced: What advanced analytical methods improve quantification?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
